2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide
Overview
Description
2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide is a heterocyclic compound with the molecular formula C8H7N3O3S and a molecular weight of 225.22 g/mol . This compound is characterized by a quinoxaline ring system with a sulfonamide group at the 6-position and a keto group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide typically involves the reaction of quinoxaline derivatives with sulfonamide reagents under controlled conditions. One common method includes the condensation of o-phenylenediamine with a suitable sulfonyl chloride in the presence of a base, followed by oxidation to introduce the keto group at the 2-position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of 2-hydroxy-1,2-dihydroquinoxaline-6-sulfonamide.
Substitution: Formation of various substituted quinoxaline derivatives.
Scientific Research Applications
2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The quinoxaline ring system can intercalate with DNA, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydroquinoxaline-6-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
2-Oxo-1,2-dihydroquinoxaline-6-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
2-Oxo-1,2-dihydroquinoxaline-6-sulfonyl chloride: Features a sulfonyl chloride group instead of a sulfonamide group.
Uniqueness
2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a keto group and a sulfonamide group allows for diverse chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
2-oxo-1H-quinoxaline-6-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c9-15(13,14)5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12)(H2,9,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMGHMIJGXVKOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)N=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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